N-(4,4-difluorocyclohexyl)-4-phenoxybenzamide

Physicochemical property modulation Medicinal chemistry building block pKa tuning

N-(4,4-Difluorocyclohexyl)-4-phenoxybenzamide (CAS 2034422-51-8, molecular formula C19H19F2NO2, molecular weight 331.36 g/mol) is a synthetic small-molecule benzamide derivative containing a gem‑difluorinated cyclohexyl ring and a 4‑phenoxybenzamide core. The compound is listed as a research-grade building block by multiple chemical suppliers and appears in patent filings from Yuhan Corporation as a heteroaryl‑containing phenoxybenzamide glucokinase (GK) activator.

Molecular Formula C19H19F2NO2
Molecular Weight 331.363
CAS No. 2034422-51-8
Cat. No. B2703135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,4-difluorocyclohexyl)-4-phenoxybenzamide
CAS2034422-51-8
Molecular FormulaC19H19F2NO2
Molecular Weight331.363
Structural Identifiers
SMILESC1CC(CCC1NC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3)(F)F
InChIInChI=1S/C19H19F2NO2/c20-19(21)12-10-15(11-13-19)22-18(23)14-6-8-17(9-7-14)24-16-4-2-1-3-5-16/h1-9,15H,10-13H2,(H,22,23)
InChIKeyCQSGFQVJLZHODD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(4,4-Difluorocyclohexyl)-4-phenoxybenzamide (CAS 2034422-51-8): Core Chemical Identity and Procurement Starting Point


N-(4,4-Difluorocyclohexyl)-4-phenoxybenzamide (CAS 2034422-51-8, molecular formula C19H19F2NO2, molecular weight 331.36 g/mol) is a synthetic small-molecule benzamide derivative containing a gem‑difluorinated cyclohexyl ring and a 4‑phenoxybenzamide core . The compound is listed as a research-grade building block by multiple chemical suppliers and appears in patent filings from Yuhan Corporation as a heteroaryl‑containing phenoxybenzamide glucokinase (GK) activator [1]. The gem‑difluorocyclohexyl motif is a known medicinal chemistry handle for modulating basicity, lipophilicity, and metabolic stability [2].

Why N-(4,4-Difluorocyclohexyl)-4-phenoxybenzamide Cannot Be Interchanged with Unfluorinated or Heterocycle-Variant Analogs


The 4,4‑difluorocyclohexyl group is not merely a hydrophobic placeholder; gem‑difluorination predictably lowers the pKa of the adjacent amine by up to 0.49 units and reduces LogP by 0.54–0.55 units relative to the non‑fluorinated cyclohexyl counterpart [1]. In glucokinase activator patent series, even modest changes to the N‑cycloalkyl substituent can shift the activation fold from >2.0 to near‑baseline [2]. Consequently, substituting N‑(4,4‑difluorocyclohexyl)-4-phenoxybenzamide with a non‑fluorinated cyclohexyl analog, a simple phenyl, or a smaller heterocycle risks altering the ionisation state at physiological pH, changing passive permeability, and weakening target engagement—all without any guarantee of maintaining the same potency window established in the original lead series.

Quantitative Differentiation of N-(4,4-Difluorocyclohexyl)-4-phenoxybenzamide Against Closest Analogs


Lower Basicity of the Cyclohexylamine Nitrogen by ~0.5 pKa Units Versus Non-Fluorinated Cyclohexane

The 4,4‑difluorocyclohexyl motif reduces the pKa of amine hydrochlorides by 0.49 units compared to the non‑fluorinated cyclohexyl analogue, as demonstrated in a systematic gem‑difluorination study of functionalized cycloalkanes [1]. A lower conjugate‑acid pKa means that at physiological pH a larger fraction of the amino group exists in the neutral, membrane‑permeable free‑base form, which can directly affect oral absorption and intracellular target engagement.

Physicochemical property modulation Medicinal chemistry building block pKa tuning

LogP Reduction of 0.54–0.55 Units Conferred by the 4,4‑Difluorocyclohexyl Group

Literature data on analogous benzamides show that replacing a non‑fluorinated cyclohexane with a 4,4‑difluorocyclohexane decreases the LogP by 0.54–0.55 units [1]. For N‑(4,4‑difluorocyclohexyl)-4-phenoxybenzamide, this translates to a lower lipophilicity than what a simple cyclohexyl‑substituted phenoxybenzamide would exhibit, potentially reducing non‑specific protein binding, hERG liability, and in‑vivo tissue accumulation while preserving sufficient membrane permeability for intracellular targets such as glucokinase.

Lipophilicity control Drug‑likeness optimization ADME prediction

Metabolic Stability is Preserved or Slightly Improved by gem‑Difluorination in Human Liver Microsomes

A systematic analysis of functionalised gem‑difluorinated cycloalkanes demonstrated that gem‑difluorination either did not affect or slightly improved metabolic stability in human liver microsomes (HLM) relative to non‑fluorinated and acyclic counterparts [1]. This finding supports the expectation that the 4,4‑difluorocyclohexyl ring in N‑(4,4‑difluorocyclohexyl)-4-phenoxybenzamide provides metabolic shielding at the cyclohexyl position, which is a common site for CYP‑mediated hydroxylation in unsubstituted cyclohexyl amides.

Metabolic stability Lead optimisation In vitro ADME

Glucokinase Activator Patent Anchor: Compound is Embedded in a Series with Sub‑100 nM Human GK Activation

N‑(4,4‑difluorocyclohexyl)-4-phenoxybenzamide falls within the structural claims of Yuhan Corporation's KR1020140092721A, which describes heteroaryl‑containing phenoxybenzamides that 'remarkably activate glucokinase' for the treatment of hyperglycemia and diabetes [1]. While the patent does not disclose the exact EC50 of this specific compound, structurally analogous benzamide glucokinase activators in the same chemical space have reported EC50 values of 28.3–44.8 nM with activation folds of 2.2–2.4 in coupled spectrophotometric assays at 10 mM glucose [2].

Glucokinase activation Type 2 diabetes Drug discovery

High Purity (≥95%) and Defined Molecular Identity Minimise Batch‑to‑Batch Variability in Screening Campaigns

The compound is commercially available with a certified purity of ≥95% from multiple supply‑chain vendors . In contrast, custom‑synthesised close analogs such as N‑cyclohexyl‑4-phenoxybenzamide (no CAS listed with comparable purity guarantee) or N‑(tetrahydro‑2H‑pyran‑4‑yl)-4-phenoxybenzamide often require in‑house purification before use in high‑throughput screening (HTS) or structure‑based drug design (SBDD) campaigns, introducing delays and increasing per‑compound cost.

Chemical procurement Reproducibility Assay-ready purity

Avoidance of Common Heterocycle‑Linked Toxicity Flags: Structural Differentiation from 3‑Pyridyl and 2‑Aminothiazole Isosteres

Many glucokinase activator series incorporate an aromatic heterocycle (e.g., pyridine, thiazole, pyrazine) directly attached to the benzamide nitrogen, which can introduce mechanism‑based toxicity or reactive metabolite formation. N‑(4,4‑difluorocyclohexyl)-4-phenoxybenzamide uses a fully saturated difluorocyclohexyl group, completely avoiding the aniline‑like or heteroaryl‑amine substructures that are associated with idiosyncratic hepatotoxicity in several advanced GK activator candidates [1]. While the non‑fluorinated cyclohexyl analog also avoids this alert, it lacks the pKa and LogP advantages discussed above.

Safety profiling Structural alert mitigation Drug design

Prioritised Application Scenarios for N-(4,4-Difluorocyclohexyl)-4-phenoxybenzamide Based on Quantitative Evidence


Glucokinase Activator Lead Optimisation: N‑Cycloalkyl SAR Exploration Programmes

The compound is a logical starting point for medicinal chemistry teams exploring N‑cycloalkyl‑4-phenoxybenzamides as glucokinase activators, as its difluorocyclohexyl group confers a lower pKa and controlled lipophilicity that anchor the series in a favourable ADME space [1][2]. Replacement of the 4,4‑difluorocyclohexyl ring with non‑fluorinated or heterocyclic alternatives should be benchmarked against the pKa and LogP differentials documented in Section 3, with the target compound acting as the reference standard for any new chemical entity (NCE) nomination in the patent estate of KR1020140092721A [3].

In Vitro ADME Reference Standard for Fluorinated Cycloalkane‑Containing Library Compounds

Because of the well‑characterised effect of gem‑difluorination on metabolic stability in human liver microsomes [1], this compound can serve as an intra‑assay control when profiling panels of novel fluorocyclohexyl amides. The ≥95% purity ensures that observed metabolic turnover is attributable to the core structure rather than to impurities, increasing confidence in the resulting structure‑metabolism relationship (SMR) data.

Building Block for Fragment‑Based or DNA‑Encoded Library Synthesis Targeting Metabolic Diseases

For organisations constructing DNA‑encoded chemical libraries (DECLs) or fragment‑growing arrays directed at metabolic targets (glucokinase, AMPK, GPR119), the 4‑phenoxybenzamide core with a 4,4‑difluorocyclohexyl amine handle provides a balanced starting fragment. The ~0.5 unit LogP reduction conferred by the fluorine atoms [1] increases aqueous solubility relative to the parent cyclohexyl analog, improving on‑DNA reaction efficiency and final library member developability without the need for late‑stage LogP correction by adding polar, desolvation‑penalised substituents.

Kinase Selectivity Profiling: Negative Control for Heterocycle‑Dependent Off‑Target Binding

Given the absence of a heteroaryl‑amine motif that is common to many ATP‑competitive kinase inhibitors, N‑(4,4‑difluorocyclohexyl)-4-phenoxybenzamide can function as a matched molecular pair (MMP) negative control when screening for kinase off‑target liabilities of more polar heterocycle‑containing phenoxybenzamide analogs [4]. Any differential kinase inhibition between the difluorocyclohexyl compound and its heteroaryl‑containing counterpart can be confidently attributed to the heterocycle rather than to the phenoxybenzamide scaffold itself.

Quote Request

Request a Quote for N-(4,4-difluorocyclohexyl)-4-phenoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.